molecular formula C5H2BrFIN B2370639 2-Bromo-3-fluoro-5-iodopyridine CAS No. 1214323-00-8

2-Bromo-3-fluoro-5-iodopyridine

Cat. No.: B2370639
CAS No.: 1214323-00-8
M. Wt: 301.885
InChI Key: HCDXVQAOGHCOBP-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-5-iodopyridine is a heterocyclic organic compound with the molecular formula C5H2BrFIN It is a pyridine derivative substituted with bromine, fluorine, and iodine atoms at the 2, 3, and 5 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-fluoro-5-iodopyridine typically involves halogenation reactions. One common method is the sequential halogenation of pyridine derivatives. For example, starting with 3-fluoropyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 2-position. Subsequently, iodination can be performed using iodine or an iodine source such as potassium iodide (KI) in the presence of an oxidizing agent like hydrogen peroxide (H2O2) to introduce the iodine atom at the 5-position .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the halogenation steps efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-5-iodopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reaction conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating.

    Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts, base (e.g., potassium carbonate), and a boronic acid derivative.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield a biphenyl derivative, while nucleophilic substitution with an amine would result in an aminopyridine derivative .

Scientific Research Applications

2-Bromo-3-fluoro-5-iodopyridine has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-fluoro-5-iodopyridine is unique due to the presence of three different halogen atoms, which can significantly influence its chemical reactivity and properties. The combination of bromine, fluorine, and iodine atoms provides a unique set of electronic and steric effects, making it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

2-bromo-3-fluoro-5-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrFIN/c6-5-4(7)1-3(8)2-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDXVQAOGHCOBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrFIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214323-00-8
Record name 2-bromo-3-fluoro-5-iodopyridine
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